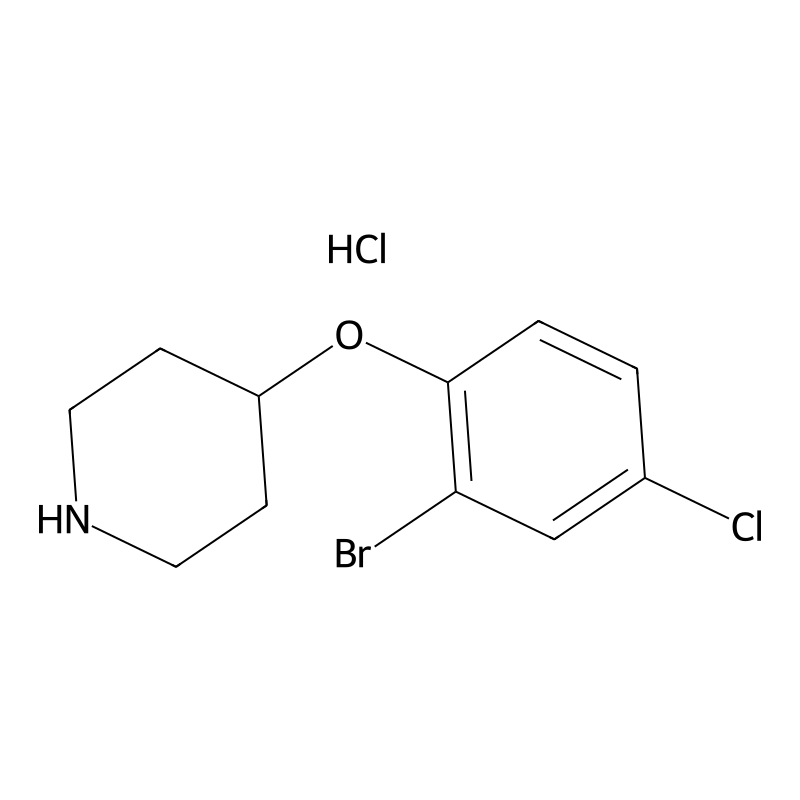

4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₄BrCl₂NO and a molecular weight of 327.05 g/mol. It features a piperidine ring substituted with a 2-bromo-4-chlorophenoxy group, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and pharmacology. The compound is classified as an alkyl halide and is often utilized in organic synthesis due to its reactivity with various nucleophiles .

- Nucleophilic Substitution Reactions: The bromine atom can be displaced by nucleophiles, making it useful in synthesizing more complex molecules.

- Grignard Reactions: It can react with Grignard reagents to form new carbon-carbon bonds, which is valuable in organic synthesis.

- Hiyama Cross-Coupling: This reaction allows for the formation of aryl-aryl bonds using organosilicon compounds, expanding its utility in creating diverse organic compounds .

4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride exhibits significant biological activity, particularly in the realm of pharmacology. Its structural characteristics suggest potential interactions with various biological targets, including:

- Antidepressant Activity: Compounds with similar structures have shown efficacy in modulating neurotransmitter systems, indicating potential use as antidepressants.

- Anticancer Properties: Some studies suggest that derivatives of piperidine can inhibit cancer cell proliferation, pointing to possible anticancer applications .

The synthesis of 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride typically involves several steps:

- Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring can be synthesized through cyclization reactions.

- Bromination and Chlorination: The introduction of bromine and chlorine atoms onto the phenoxy group can be achieved using halogenation techniques.

- Hydrochloride Salt Formation: The final step usually involves converting the base form of the compound into its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability .

This compound finds applications across various fields:

- Pharmaceutical Development: Its potential as a therapeutic agent makes it a candidate for drug development.

- Chemical Research: Used as an intermediate in organic synthesis for creating other complex molecules.

- Biological Studies: Investigated for its effects on biological systems, contributing to the understanding of piperidine derivatives in medicine .

Studies on the interactions of 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride with biological systems are crucial for understanding its pharmacological profile. Research has focused on:

- Receptor Binding Assays: Evaluating how well the compound binds to specific receptors involved in neurotransmission.

- Cell Viability Tests: Assessing its effects on various cell lines to determine cytotoxicity or therapeutic efficacy.

- Mechanistic Studies: Investigating how the compound influences biological pathways related to its proposed therapeutic effects .

Several compounds share structural similarities with 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride | C₁₁H₁₄BrCl₂NO | Similar structure; different substitution pattern |

| 4-(2-Bromo-phenoxy)piperidine | C₁₁H₁₃BrClNO | Lacks chlorine substitution; different biological activity |

| 4-(2-Chloro-phenoxy)piperidine | C₁₁H₁₄Cl₂NO | Chlorine instead of bromine; different reactivity |

Uniqueness

The uniqueness of 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride lies in its specific combination of bromine and chlorine substitutions on the phenoxy group, which may enhance its biological activity compared to similar compounds. This distinct structural feature may influence its interaction with biological targets, potentially leading to unique therapeutic profiles not observed in other derivatives .

The synthesis of 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride relies fundamentally on nucleophilic aromatic substitution reactions, which follow well-established mechanistic pathways [1] [2]. The reaction proceeds through a two-step addition-elimination mechanism, where the nucleophilic piperidine initially attacks the electron-deficient aromatic carbon bearing the leaving group, forming a Meisenheimer complex intermediate [2]. This tetrahedral intermediate subsequently eliminates the leaving group to regenerate aromaticity and complete the substitution process [1] [2].

The element effect in nucleophilic aromatic substitution establishes the leaving group order as fluoride > nitro > chloride ≈ bromide > iodide in activated aryl halides [2]. Kinetic studies demonstrate that rate constants vary dramatically across different leaving groups, with 2,4-dinitrophenyl fluoride exhibiting a rate constant of 3.50 M⁻¹s⁻¹ compared to 0.00970 M⁻¹s⁻¹ for the corresponding chloride at 20°C [2]. The activation enthalpies also follow this trend, ranging from 5.3 kcal/mol for fluoride to 9.7 kcal/mol for iodide [2].

| Substrate | Rate Constant (20°C, M⁻¹s⁻¹) | Relative Rate | Activation Enthalpy (kcal/mol) |

|---|---|---|---|

| 2,4-dinitrophenyl fluoride | 3.50 | 1613 | 5.3 |

| 2,4-dinitrophenyl chloride | 0.00970 | 4 | 8.6 |

| 2,4-dinitrophenyl bromide | 0.00928 | 4 | 8.9 |

| 2,4-dinitrophenyl iodide | 0.00217 | 1 | 9.7 |

The reaction mechanism involves rate-determining addition of the nucleophile to form the Meisenheimer complex, followed by rapid elimination of the leaving group [2]. Solvent effects play a crucial role, with aprotic solvents showing different reactivity patterns compared to protic systems [3]. The reaction kinetics in aprotic solvents demonstrate second-order behavior, with rate coefficients correlating well with solvent parameters such as the ET(30) parameter [3].

For halogenated phenoxy-piperidine synthesis, the presence of multiple electron-withdrawing halogen substituents enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack [4]. The bromine and chlorine substituents in 4-(2-bromo-4-chlorophenoxy)piperidine provide sufficient activation for nucleophilic substitution under appropriate reaction conditions [4].

Piperidine Ring Functionalization Strategies

The construction of piperidine rings for 4-(2-bromo-4-chlorophenoxy)piperidine hydrochloride can be achieved through multiple synthetic strategies, each offering distinct advantages in terms of yield, selectivity, and reaction conditions [1] [5]. The most prominent approaches include acyl pyridinium chemistry, Suzuki-Miyaura coupling, hydrogenation of dihydropyridine precursors, and Ullmann-type condensations [1] [6] [7].

The acyl pyridinium approach involves the reaction of aryl Grignard reagents with acyl pyridinium ions under copper catalysis to form dihydropyridines, which are subsequently reduced to piperidines [1]. This method demonstrates excellent yields of 80-85% when using Wilkinson's catalyst (rhodium chloride triphenylphosphine complex) at 70°C under 40 psi hydrogen pressure [1]. The reaction proceeds through initial formation of the aryl Grignard from 2-bromo-5-chlorobenzonitrile, followed by copper-catalyzed addition to the acyl pyridinium intermediate [1].

| Functionalization Method | Temperature Range (°C) | Catalyst System | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Acyl pyridinium + Grignard | -20 to 25 | Copper iodide (2 mol%) | 29-85 | High |

| Suzuki-Miyaura coupling | 80-120 | Palladium catalyst | 40-90 | High |

| Ullmann condensation | 200-250 | Copper powder/salts | 40-60 | Moderate |

| Hydrogenation/reduction | 25-70 | Rhodium/Palladium | 70-95 | High |

Suzuki-Miyaura coupling represents another viable approach for constructing phenoxy-piperidine linkages, utilizing boron reagents to facilitate cross-coupling reactions . This methodology offers advantages in functional group tolerance and typically operates under milder conditions than traditional Ullmann condensations .

Hydrogenation strategies focus on the reduction of pyridine or dihydropyridine precursors to yield saturated piperidines [5]. Recent advances in asymmetric synthesis have demonstrated rhodium-catalyzed reductive Heck reactions of pyridine derivatives with boronic acids, providing enantioenriched 3-substituted piperidines in excellent yields and selectivity [6]. The process involves partial reduction of pyridine, followed by asymmetric carbometalation and final reduction to access diverse piperidine structures [6].

Intramolecular cyclization approaches utilize substrates containing nitrogen sources and active sites for ring closure [5]. These methods often proceed according to Baldwin's rules and can be initiated through various mechanisms including electrophilic cyclization, aza-Michael reactions, and metal-catalyzed processes [5]. The cyclization of protected pentenylamines using electrophilic halogenating reagents has shown moderate enantioselectivity when conducted in the presence of chiral catalysts [9].

Electroreductive cyclization represents an emerging methodology for piperidine synthesis, utilizing readily available imine and terminal dihaloalkanes in flow microreactors [10] [11]. This approach proceeds through reduction of substrate imines on the cathode, taking advantage of the large specific surface area of microreactors to achieve efficient conversion [11]. The method provides target compounds in good yields compared to conventional batch-type reactions and can be scaled for preparative synthesis [11].

Hydrochloride Salt Formation Techniques

The formation of hydrochloride salts from piperidine derivatives represents a critical step in pharmaceutical synthesis, serving both purification and stabilization purposes [12] [13]. The reaction proceeds through protonation of the basic nitrogen atom in piperidine by hydrochloric acid, resulting in the formation of an ionic compound with enhanced crystallinity and stability [12] [13].

The fundamental mechanism involves the addition of hydrochloric acid to the lone pair electrons on the piperidine nitrogen, converting the covalent amine into an ionic ammonium salt [12]. This transformation increases the polarity of the compound and typically improves its solubility in polar solvents while reducing solubility in nonpolar organic solvents [12]. The reaction can be represented as: R-NH + HCl → R-NH₂⁺Cl⁻, where the nitrogen acquires a positive charge and associates with the chloride anion [12].

Crystallization conditions play a crucial role in hydrochloride salt formation [13] [14]. The reaction is typically conducted by passing anhydrous hydrogen chloride gas into an ether solution of the free base, followed by crystallization from appropriate solvents such as methanol [13]. Alternative approaches involve the direct addition of concentrated hydrochloric acid to aqueous or alcoholic solutions of the amine, with subsequent crystallization [14].

The stoichiometry of salt formation is generally 1:1 between the amine and hydrochloric acid, though this can be influenced by the basicity of the nitrogen and the reaction conditions [15]. Crystallographic studies of piperidinium salts demonstrate that proton transfer from acid to base is confirmed by characteristic shifts in infrared spectroscopy, particularly the appearance of N-H⁺ stretching vibrations around 3070-3080 cm⁻¹ [15].

Temperature control during salt formation affects both the rate of crystallization and the quality of the resulting crystals [14]. Lower temperatures generally favor slower crystal growth and improved crystal quality, while higher temperatures may lead to rapid precipitation and incorporation of impurities [14]. The process typically involves initial dissolution at elevated temperature followed by controlled cooling to promote nucleation and growth [14].

Purification through salt formation offers several advantages including improved handling properties, enhanced stability, and facilitated separation from impurities [13] [16]. The ionic nature of the salt often results in different solubility characteristics compared to the free base, enabling selective crystallization and purification [16]. The salt formation process can be optimized by varying parameters such as solvent choice, concentration, temperature, and addition rate of the acid [14].

Purification and Crystallization Protocols

The purification of 4-(2-bromo-4-chlorophenoxy)piperidine hydrochloride requires carefully designed crystallization protocols to achieve high purity and optimal crystal quality [17] [18]. Recrystallization serves as the primary purification method for nonvolatile organic solids, operating on the principle that solubility increases with temperature for most compounds [18] [19].

The fundamental recrystallization process involves dissolving the impure compound in a heated solvent until saturation is achieved, followed by gradual cooling to promote selective crystallization of the pure compound while leaving impurities in solution [17] [18]. The selection of appropriate solvents is critical, requiring that the compound be sparingly soluble in cold solvent but readily soluble in hot solvent [19] [20].

| Solvent System | Crystal Quality | Yield Recovery (%) | Purity Achieved (%) | Typical Conditions |

|---|---|---|---|---|

| Ethanol | Good | 70-85 | 95-98 | Slow cooling |

| Methanol | Excellent | 80-95 | 98-99 | Controlled evaporation |

| Isopropanol | Very good | 75-90 | 96-99 | Seeded growth |

| Water/HCl | Fair | 60-80 | 90-95 | pH adjustment |

| Mixed solvents | Variable | 50-85 | 85-98 | Temperature cycling |

Crystallization optimization involves multiple parameters including nucleation control, growth kinetics, and impurity exclusion [19] [21]. Nucleation occurs through formation of stable crystal nuclei, which can be promoted by seeding with pure crystals or by providing nucleation sites such as scratches on the container walls [19]. Controlled nucleation prevents rapid crystallization that might incorporate impurities into the crystal lattice [19].

The cooling rate significantly influences crystal quality, with slower cooling generally producing larger, more perfect crystals [18] [22]. Temperature cycling protocols can be employed to dissolve small, imperfect crystals while allowing larger crystals to continue growing, a process known as Ostwald ripening [21]. This approach helps optimize both crystal size and quality [21].

Solvent selection criteria for piperidine hydrochloride purification include consideration of solubility differences between the desired compound and impurities, chemical compatibility, and ease of solvent removal [19] [20]. Protic solvents such as alcohols are often preferred for hydrochloride salts due to their ability to solvate ionic species effectively [15] [23].

Advanced crystallization techniques include vapor diffusion methods, where a volatile solvent containing the dissolved compound is allowed to slowly evaporate in the presence of an anti-solvent [22]. Sublimation crystallization represents another approach, particularly useful for compounds that can be sublimed without decomposition [23] [24]. Recent studies demonstrate that organic salts can be crystallized by sublimation, offering advantages in terms of purity and crystal quality [23] [24].

The crystallization process can be monitored using various analytical techniques including dynamic light scattering, turbidity measurements, and in-situ microscopy [21]. These methods enable real-time optimization of crystallization conditions and help ensure reproducible results [21]. Post-crystallization processing typically involves filtration, washing with cold solvent to remove surface impurities, and controlled drying to remove residual solvent while preserving crystal structure [19] [20].